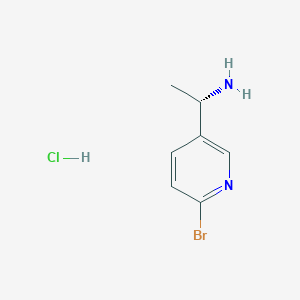

(S)-1-(6-Bromopyridin-3-yl)ethanamine hydrochloride

CAS No.: 1263078-05-2

Cat. No.: VC2992571

Molecular Formula: C7H10BrClN2

Molecular Weight: 237.52 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1263078-05-2 |

|---|---|

| Molecular Formula | C7H10BrClN2 |

| Molecular Weight | 237.52 g/mol |

| IUPAC Name | (1S)-1-(6-bromopyridin-3-yl)ethanamine;hydrochloride |

| Standard InChI | InChI=1S/C7H9BrN2.ClH/c1-5(9)6-2-3-7(8)10-4-6;/h2-5H,9H2,1H3;1H/t5-;/m0./s1 |

| Standard InChI Key | ZDYNYYBPSSSFQU-JEDNCBNOSA-N |

| Isomeric SMILES | C[C@@H](C1=CN=C(C=C1)Br)N.Cl |

| SMILES | CC(C1=CN=C(C=C1)Br)N.Cl |

| Canonical SMILES | CC(C1=CN=C(C=C1)Br)N.Cl |

Introduction

Basic Information

Structural Features

The compound consists of:

-

A pyridine ring substituted at the 3-position with a bromine atom.

-

An ethanamine side chain attached stereospecifically at the 6-position.

-

A hydrochloride salt form to enhance solubility in water.

| Property | Value |

|---|---|

| Chirality | S-enantiomer |

| Functional Groups | Amine, Bromopyridine |

| Salt Form | Hydrochloride |

Computed Descriptors

-

SMILES Representation: CC@@HN.Cl .

Solubility and Reactivity

The hydrochloride form enhances water solubility, making it suitable for biological assays and chemical synthesis. The bromine atom significantly influences reactivity, enabling halogenation reactions and electrophilic substitutions.

Synthesis Pathways

(S)-1-(6-Bromopyridin-3-yl)ethanamine hydrochloride can be synthesized via:

-

Bromination of Pyridine Derivatives: Introduction of bromine at the desired position under controlled conditions.

-

Stereospecific Amination: Addition of the ethanamine group using chiral catalysts to ensure the S-enantiomer specificity.

-

Salt Formation: Reaction with hydrochloric acid to produce the stable hydrochloride form.

Each step requires precise control over reaction conditions to optimize yield and enantiomeric purity.

Role as a Building Block

The compound serves as an intermediate in synthesizing advanced pharmaceuticals, including:

-

Pralsetinib: A RET kinase inhibitor used in cancer treatment.

-

Cabozantinib: A tyrosine kinase inhibitor targeting multiple receptors.

Biological Activity

The amine functional group allows interaction with enzymes and receptors, making it a candidate for:

-

Neurotransmitter modulation.

-

Inhibiting specific kinases or enzymes.

Studies suggest its potential for stereospecific drug development due to its chirality, which can enhance efficacy and reduce side effects.

Comparative Analysis with Related Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-Amino-5-bromopyridine | Brominated pyridine | Antimicrobial properties |

| (R)-1-(6-Bromopyridin-2-yl)ethanamine | Brominated pyridine with R-chirality | Alternate stereoisomer |

| 3-Pyridinylmethanamine | Pyridine ring with methylene linkage | Potential antidepressant activity |

(S)-1-(6-Bromopyridin-3-yl)ethanamine hydrochloride stands out due to its specific bromination pattern and S-chirality, offering unique biological interactions.

Drug Discovery

Further studies are warranted to explore:

-

Binding affinities with various receptors.

-

Potential as a precursor for novel therapeutics targeting neurological disorders or cancers.

Synthetic Applications

Its reactivity makes it an ideal candidate for constructing complex molecules through cross-coupling reactions or other synthetic pathways.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume